N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are known for their anti-tubercular properties and have shown promising results in in vitro and in vivo studies . The inhibitory concentrations of newly synthesized benzothiazole derivatives were found to be potent against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Structural studies of similar compounds have been carried out using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds crystallize with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .Scientific Research Applications
Organic Electronics and Fluorescence
Research has demonstrated the development of phenylbenzoxazole-based organic compounds, closely related to the specified chemical, that exhibit aggregation-induced enhanced emission properties. This phenomenon is particularly important for applications in organic electronics and fluorescence-based sensors. The solid-state fluorescence efficiency of these compounds can be significantly higher than in solution, a property attributed to specific molecular packing and interactions in the solid or aggregated state (Qian et al., 2012). Such materials could be utilized in the development of new optoelectronic devices and fluorescence-based sensors, where high emission efficiency is crucial.
Catalysis
Benzothiazole derivatives have been investigated for their catalytic activities, particularly in coupling reactions which are fundamental in organic synthesis. For instance, benzothiazolin-2-ylidene complexes have shown promising activities towards Mizoroki-Heck coupling reactions, a key reaction in the formation of carbon-carbon bonds in organic synthesis (Yen et al., 2006). Such catalysts are valuable for the development of new synthetic routes and the production of complex organic molecules.
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c1-21(2,3)14-10-8-13(9-11-14)18(25)24-20-23-16(12-26-20)19-22-15-6-4-5-7-17(15)27-19/h4-12H,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDWFMGJIKBYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide |
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